
A Comparative Analysis of the Pharmacokinetic
Profiles of AZD6564 and Tranexamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two

fibrinolysis inhibitors: AZD6564, a novel investigational compound, and Tranexamic Acid (TXA),

a widely used clinical agent. This comparison is intended to inform researchers and drug

development professionals on the known characteristics of these two molecules, supported by

available experimental data.

Executive Summary
Tranexamic acid (TXA) is a well-established antifibrinolytic agent with a clearly defined

pharmacokinetic profile in humans. It is a synthetic analog of the amino acid lysine. In contrast,

AZD6564 is a novel, orally administered fibrinolysis inhibitor that operates through the same

mechanism as TXA, by blocking the lysine binding sites on plasminogen. While human

pharmacokinetic data for AZD6564 is not extensively available in the public domain, preclinical

studies and predictive models offer insights into its potential profile. This guide synthesizes the

available data to facilitate a comparative understanding.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for AZD6564 and

Tranexamic Acid. It is crucial to note that the human data for AZD6564 is predicted, while the

data for TXA is derived from clinical studies.
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Table 1: Comparative Pharmacokinetic Profiles of AZD6564 and Tranexamic Acid (Oral

Administration)

Parameter AZD6564 Tranexamic Acid (TXA)

Maximum Plasma

Concentration (Cmax)
Data not available 3.15 - 10.06 µg/mL[1][2]

Time to Maximum Plasma

Concentration (Tmax)
Data not available 2.92 - 3.67 hours[1][2]

Area Under the Curve (AUC) Data not available 21.27 - 49.16 µg·h/mL[1][2]

Oral Bioavailability Rat: 39%, Dog: 53%[3] Human: 34% - 46%[4][5]

Elimination Half-life (t½) Data not available ~1.65 - 2 hours (oral)[1][4]

Predicted Human Dose 340 mg twice daily[3] 1 - 1.5 g, 3-4 times per day[3]

In vitro Potency (IC50)
0.44 µM (human plasma clot

lysis)[3]
Data not directly comparable

Mechanism of Action: Inhibition of Fibrinolysis
Both AZD6564 and Tranexamic Acid are lysine mimetics that competitively inhibit the activation

of plasminogen to plasmin. They achieve this by binding to the lysine-binding sites on

plasminogen, thereby preventing plasminogen from binding to fibrin. This action effectively

inhibits the degradation of fibrin clots, a process known as fibrinolysis.
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Mechanism of action for AZD6564 and Tranexamic Acid.

Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of

pharmacokinetic data. Below are generalized methodologies based on published literature for

the analysis of tranexamic acid. Similar principles would apply to the analysis of AZD6564,

though specific methods are not publicly available.

Protocol 1: Determination of Tranexamic Acid in Human
Plasma using HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the

quantification of tranexamic acid in plasma samples.

Sample Preparation:

Collect blood samples in tubes containing an anticoagulant (e.g., 3% sodium citrate) at

predetermined time points after drug administration.

Centrifuge the blood samples (e.g., at 2000g for 15 minutes) to separate the plasma.

Store the plasma samples at -70°C until analysis.
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For analysis, perform protein precipitation by adding a precipitating agent (e.g., perchloric

acid) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

The resulting supernatant is used for analysis.

Chromatographic Conditions:

HPLC System: A standard HPLC system equipped with a fluorescence detector.

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and an

aqueous buffer (e.g., ammonium acetate) at a specific pH.

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

Derivatization: As tranexamic acid lacks a strong chromophore, pre- or post-column

derivatization with a fluorescent agent (e.g., ortho-phthalaldehyde) is often required for

sensitive detection.

Detection: Fluorescence detection at appropriate excitation and emission wavelengths for

the chosen derivatizing agent.

Quantification:

A calibration curve is generated using standard solutions of tranexamic acid of known

concentrations.

The peak area of tranexamic acid in the plasma samples is compared to the calibration

curve to determine its concentration.
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A generalized workflow for pharmacokinetic analysis.

Conclusion
This comparative guide highlights the current understanding of the pharmacokinetic profiles of

AZD6564 and Tranexamic Acid. TXA is a well-characterized drug with extensive clinical data

supporting its use. AZD6564, as a novel fibrinolysis inhibitor, shows promise in preclinical
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models with good oral bioavailability in animal species and a predicted convenient dosing

schedule for humans. However, the absence of publicly available human pharmacokinetic data

for AZD6564 limits a direct and comprehensive comparison. Further clinical investigation is

necessary to fully elucidate the pharmacokinetic profile of AZD6564 in humans and to establish

its potential advantages over existing therapies like Tranexamic Acid. Researchers are

encouraged to consult the primary literature for more in-depth information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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